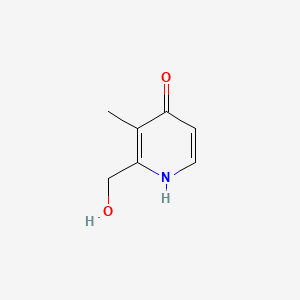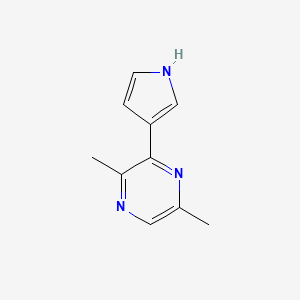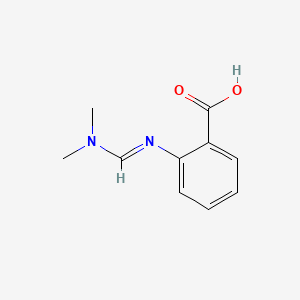![molecular formula C20H20O12S B584697 (3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid CAS No. 1028964-64-8](/img/structure/B584697.png)
(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H20O12S and its molecular weight is 484.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Remediation
Research indicates the significance of understanding the mechanisms of carboxylic and phenolic groups in compounds for environmental applications, such as in the adsorption of these compounds onto minerals, which is crucial for water treatment and pollution remediation processes. For example, studies on the roles of carboxylic and phenolic groups in natural organic matter (NOM) adsorption on minerals highlight the interaction between these groups and metal hydroxides, which is pivotal in environmental cleanup efforts (Guan et al., 2006).
Antioxidant Capacity and Biological Activity
The antioxidant properties of compounds structurally similar to the specified carboxylic acid, such as those derived from hydroxycinnamic acids, have been extensively studied. These compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, which are crucial for various applications in food preservation, pharmaceuticals, and cosmetic industries. For instance, the ABTS/PP decolorization assay elucidates the antioxidant capacity of similar compounds, shedding light on their potential therapeutic applications (Ilyasov et al., 2020).
Biotechnological and Chemical Applications
The chemical and biotechnological applications of carboxylic acids are vast, ranging from their use as building blocks in the synthesis of polymers and other chemicals to their role in the production of biofuels and biodegradable materials. For example, the review on phosphonic acid outlines its importance in the synthesis of various materials and its applications in different fields, demonstrating the versatility and potential of carboxylic acids in industrial and research settings (Sevrain et al., 2017).
Mechanism of Action
Target of Action
Resveratrol 3-Sulfate-4’-glucuronide, also known as (3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid, is thought to have potentially valuable biological activities . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .
Biochemical Pathways
The compound is involved in several biochemical pathways. It has been associated with the activation of adenosine receptors located on cancer cells, ultimately triggering apoptosis . Furthermore, it has been linked to the stimulation of antioxidant enzymes, leading to a reduction in ROS levels .
Pharmacokinetics
Resveratrol and its major conjugates, including Resveratrol 3-Sulfate-4’-glucuronide, are extensively metabolized in the liver and intestine. Large doses of resveratrol can result in high micromolar levels of its sulfate and glucuronide conjugates in the circulation, due to the high presystemic metabolism of the parent polyphenol . After administration, resveratrol and its three major conjugates accounted for 40 to 55% of the dose in urine, consistent with a high extent of absorption .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It has been associated with potential antiproliferative properties, in common with resveratrol itself . It also demonstrates anticancer effects by activating adenosine receptors located on cancer cells, ultimately triggering apoptosis .
Action Environment
The action, efficacy, and stability of Resveratrol 3-Sulfate-4’-glucuronide can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide
Biochemical Analysis
Biochemical Properties
It is known that the glucuronidation of resveratrol, a related compound, is mainly catalyzed by UGT1A1 and UGT1A9, and to a minor extent by UGT1A6, UGT1A7, and UGT1A10 . It is plausible that similar enzymes may be involved in the metabolism of Resveratrol 3-Sulfate-4’-glucuronide.
Cellular Effects
Given its structural similarity to resveratrol, it is hypothesized that Resveratrol 3-Sulfate-4’-glucuronide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on the stability of the glucuronides in aqueous solution have found remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .
Metabolic Pathways
It is known that the glucuronidation of resveratrol, a related compound, is mainly catalyzed by UGT1A1 and UGT1A9 .
properties
IUPAC Name |
(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15?,16-,17?,18?,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTVMOZPBFOELE-LTJXKHNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)
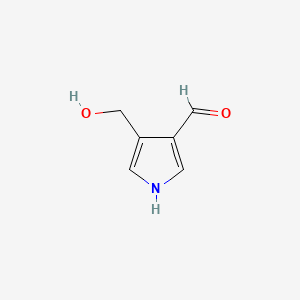
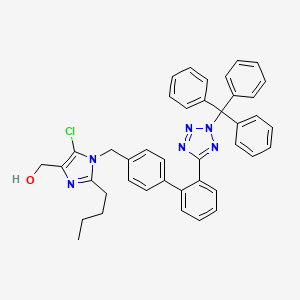
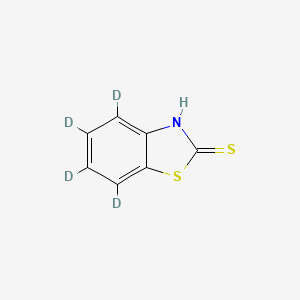
![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)
